4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride
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Overview
Description
“4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride” is an active pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride” involves the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . This reaction yields a potentially tridentate Schiff base .Molecular Structure Analysis
The molecular structure of “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride” is characterized by the presence of a tetrahydrobenzo[b]thiophene ring, which is a bicyclic compound containing a thiophene ring fused with a cyclohexane ring .Chemical Reactions Analysis
“4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride” can undergo various chemical reactions due to the presence of the amine group. For instance, it can react with salicylaldehyde to form a Schiff base .Physical And Chemical Properties Analysis
“4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride” is a solid at room temperature . It has a molecular weight of 243.28 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Heterocyclic Compounds in Drug Development
The development of heterocyclic compounds, including tetrahydrobenzo[b]pyrans, is of considerable interest due to their presence in a wide range of natural compounds, pharmaceuticals, and drug-candidate molecules. Research focusing on the synthesis of these molecules using different organocatalysts highlights the importance of these structures in organic chemistry and pharmacology. Organocatalytic approaches have been investigated for the synthesis of tetrahydrobenzo[b]pyrans, which are pivotal in the creation of new drugs and therapeutic agents (Kiyani, 2018).
Environmental Impact and Toxicology
Studies on the environmental occurrence and toxicity of related compounds, such as polychlorinated dibenzothiophenes, provide insight into the potential environmental impact and toxicological aspects of similar chemical entities. Understanding the sources, occurrence, and toxicity of these compounds is crucial for assessing the environmental and health implications of chemical manufacturing and use (Huntley et al., 1994).
Potential Anticancer Applications
The synthesis and evaluation of thiophene analogues for potential carcinogenicity offer a perspective on the medical applications of thiophene-based compounds. These studies contribute to understanding how structural modifications can impact biological activity, potentially leading to the development of new anticancer agents (Ashby et al., 1978).
Biodegradation and Environmental Fate
Research on the biodegradation and environmental fate of condensed thiophenes found in petroleum highlights the significance of understanding the degradation pathways of sulfur-containing organic compounds. This knowledge is essential for developing strategies to mitigate the environmental impact of these compounds, suggesting potential research applications for 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride in environmental science (Kropp & Fedorak, 1998).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h5H,1-4,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCKWCWDPPHNBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743855 |
Source
|
Record name | 4,5,6,7-Tetrahydro-1-benzothiophen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride | |
CAS RN |
1216102-10-1 |
Source
|
Record name | 4,5,6,7-Tetrahydro-1-benzothiophen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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